1-Benzyl-3-hydroxypiperidin-2-one is a chiral compound characterized by a piperidinone core structure. This compound has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. The structural features, including the hydroxyl group and the benzyl substituent on the piperidinone ring, contribute to its unique chemical behavior and biological activity. It is often explored for its role in modulating biological pathways and enzyme activities, making it a valuable compound in various scientific research applications.
1-Benzyl-3-hydroxypiperidin-2-one can be derived from various synthetic routes, primarily involving the modification of piperidine derivatives. It is classified under piperidinones, which are cyclic compounds containing a piperidine ring with a ketone functional group. This classification is significant as it influences the compound's reactivity and interaction with biological targets .
The synthesis of 1-benzyl-3-hydroxypiperidin-2-one typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, including continuous flow reactors and advanced purification techniques like chromatography .
1-Benzyl-3-hydroxypiperidin-2-one has a molecular formula of CHNO, with a molecular weight of approximately 201.25 g/mol. The compound features a piperidine ring substituted with a hydroxyl group at the third position and a benzyl group at the first position. The structural representation can be summarized as follows:
1-Benzyl-3-hydroxypiperidin-2-one can undergo various chemical reactions:
The mechanism of action for 1-benzyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are crucial for understanding its potential therapeutic applications, particularly in pain management or anti-inflammatory contexts .
1-Benzyl-3-hydroxypiperidin-2-one exhibits notable stability under standard conditions but may undergo transformations (oxidation/reduction) under specific chemical environments. Its reactivity profile is influenced by the presence of functional groups such as hydroxyl and benzyl moieties.
Relevant data includes:
1-Benzyl-3-hydroxypiperidin-2-one has diverse applications across multiple scientific fields:
1-Benzyl-3-hydroxypiperidin-2-one is a structurally complex piperidine derivative that embodies significant features of heterocyclic chemistry. This bicyclic compound integrates a lactam (2-piperidone) core with a benzyl substituent at the nitrogen atom and a hydroxyl group at the C3 position. Its molecular architecture positions it as a versatile scaffold in medicinal chemistry and drug discovery, particularly due to the presence of both hydrogen bond donor/acceptor groups and a lipophilic benzyl moiety. As a chiral molecule with defined stereochemical requirements at C3, it offers diverse possibilities for structural modification and biological activity modulation [1] [7].
Table 1: Fundamental Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 1-Benzyl-3-hydroxypiperidin-2-one |
| CAS Registry Number | 111492-68-3 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| SMILES Notation | O=C1N(CC2=CC=CC=C2)CCCC1O |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9